molecular formula C8H9Br2NO B14107993 (3,5-Dibromo-4-methoxyphenyl)methanamine

(3,5-Dibromo-4-methoxyphenyl)methanamine

Cat. No.: B14107993
M. Wt: 294.97 g/mol
InChI Key: KAAXCRLJZYGCHR-UHFFFAOYSA-N
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Description

(3,5-Dibromo-4-methoxyphenyl)methanamine is a synthetic benzylamine derivative that serves as a key intermediate in organic synthesis and medicinal chemistry research. This compound, particularly available as its hydrochloride salt (CAS 1134918-17-4), features a methoxybenzylamine core structure with bromine substituents at the 3 and 5 positions of the aromatic ring. Its molecular formula is C8H10Br2ClNO, and it has a molecular weight of 331.43 . This compound is of significant research interest due to its structural relationship to bromotyrosine, a foundational building block for over 360 naturally occurring bromotyrosine derivatives isolated primarily from marine sponges of the Verongida order . These marine natural products have captivated scientific attention since 1913 for their potent biological activities, including notable antitumor and antimicrobial properties . As a simple bromotyrosine-derived compound, it provides researchers with a versatile chemical template for investigating structure-activity relationships, developing new synthetic methodologies, and exploring mechanisms of action against various biological targets. The presence of both bromine atoms and the methoxy group on the phenyl ring makes it a valuable precursor for pharmaceutical research and the development of novel therapeutic agents. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Strictly prohibited for personal use.

Properties

IUPAC Name

(3,5-dibromo-4-methoxyphenyl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9Br2NO/c1-12-8-6(9)2-5(4-11)3-7(8)10/h2-3H,4,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAAXCRLJZYGCHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1Br)CN)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9Br2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to (3,5-Dibromo-4-methoxyphenyl)methanamine: Structure, Properties, and Synthetic Insights for Advanced Research

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of Researchers, Scientists, and Drug Development Professionals. This document provides a comprehensive technical overview of (3,5-Dibromo-4-methoxyphenyl)methanamine, a halogenated aromatic amine with significant potential as a versatile building block in medicinal chemistry and novel materials science. This guide delves into its chemical architecture, physicochemical properties, a detailed synthetic protocol, and its prospective applications, underpinned by established scientific principles and supporting literature.

Introduction: Unveiling a Key Synthetic Intermediate

This compound, with the IUPAC name this compound, is a primary amine featuring a benzene ring substituted with two bromine atoms at the meta positions relative to the aminomethyl group, and a methoxy group at the para position.[1] The strategic placement of these functional groups—the nucleophilic amine, the electron-donating methoxy group, and the bulky, lipophilic bromine atoms—renders this molecule a highly valuable scaffold for the synthesis of complex molecular architectures. The presence of bromine atoms, in particular, offers reactive handles for further functionalization through cross-coupling reactions and can significantly influence the pharmacokinetic profile of derivative compounds.

Molecular Structure and Physicochemical Properties

The foundational structure of this compound is key to its reactivity and potential applications. The methoxy group activates the aromatic ring towards certain electrophilic substitutions, while the bromine atoms act as directing groups and potential leaving groups in various reactions.

Table 1: Physicochemical Properties of this compound and its Hydrochloride Salt

PropertyValue (Free Base)Value (Hydrochloride Salt)Reference
Molecular Formula C₈H₉Br₂NOC₈H₁₀Br₂ClNO[1]
Molecular Weight 294.98 g/mol 331.44 g/mol [1]
IUPAC Name This compound(3,5-dibromo-4-methoxyphenyl)methanaminium chloride[1]
Appearance Predicted: Off-white to light yellow solid-
Melting Point Not experimentally determinedNot experimentally determined
Boiling Point Not experimentally determinedNot experimentally determined
Solubility Predicted: Soluble in methanol, ethanol, DMSOPredicted: Soluble in water, methanol
pKa (predicted) ~9.5 (amine)-

Synthesis Protocol: A Reliable Pathway to a Key Intermediate

A robust and reproducible synthesis of this compound can be achieved through a multi-step process commencing from commercially available 4-hydroxybenzaldehyde. This pathway involves a bromination step, followed by methylation, and finally, a reductive amination to yield the target primary amine.

Synthesis Workflow Overview

Synthesis_Workflow A 4-Hydroxybenzaldehyde B 3,5-Dibromo-4-hydroxybenzaldehyde A->B Bromination (Br2, Acetic Acid) C 3,5-Dibromo-4-methoxybenzaldehyde B->C Methylation (Dimethyl sulfate, K2CO3) D This compound C->D Reductive Amination (NH4OAc, NaBH3CN) Applications A This compound B Lead Compound Generation A->B Versatile Scaffold C Fragment-Based Drug Design A->C Core Fragment E Development of Novel Materials A->E Functional Monomer D Synthesis of Kinase Inhibitors B->D

Sources

Technical Guide: Solubility Profile and Solvent Selection for 3,5-Dibromo-4-methoxybenzylamine

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an authoritative technical resource for the handling, solubilization, and processing of 3,5-Dibromo-4-methoxybenzylamine , a specialized halogenated aromatic amine intermediate.

Executive Summary

3,5-Dibromo-4-methoxybenzylamine (Structure: 3,5-dibromo-4-methoxyphenylmethanamine) is a lipophilic primary amine used as a building block in the synthesis of mucolytics (analogous to Bromhexine/Ambroxol derivatives) and other bioactive small molecules.

Unlike its non-brominated precursor (4-methoxybenzylamine, a liquid), the introduction of two bromine atoms at the 3 and 5 positions significantly alters its physicochemical landscape—increasing molecular weight, lipophilicity (LogP), and melting point, transforming it into a crystalline solid. This guide provides a solubility framework to optimize reaction solvents, extraction protocols, and crystallization parameters.

Physicochemical Identity
PropertyValue / PredictionContext
Molecular Formula C₈H₉Br₂NO
Molecular Weight ~294.97 g/mol Significant increase over non-brominated analog (137.18 g/mol ).
Physical State Solid (Crystalline)Likely mp >100°C (Analogous to 3,5-dibromo-4-hydroxybenzaldehyde).
pKa (Conjugate Acid) ~9.0 – 9.5Typical for benzylamines; exists as a cation at pH < 7.
Predicted LogP ~2.8 – 3.2Moderate lipophilicity; significantly less water-soluble than non-brominated precursors.

Solubility Profile by Solvent Class

The solubility of 3,5-Dibromo-4-methoxybenzylamine is governed by the interplay between its polar amine headgroup and its lipophilic, halogenated aromatic core.

Polar Aprotic Solvents (High Solubility)
  • Solvents: DMSO, DMF, DMAc, NMP.

  • Behavior: The compound exhibits high solubility (>100 mg/mL) in these solvents due to their ability to disrupt intermolecular hydrogen bonding and solvate the aromatic system.

  • Application: Ideal for nucleophilic substitution reactions or as a co-solvent for biological assays.

  • Caution: High boiling points make these difficult to remove; avoid for final crystallization steps.

Chlorinated Solvents (High Solubility)[1]
  • Solvents: Dichloromethane (DCM), Chloroform, 1,2-Dichloroethane.

  • Behavior: Excellent solubility. The halogenated solvent interacts favorably with the brominated aromatic ring.

  • Application: The primary choice for liquid-liquid extraction (organic phase) and chromatographic loading.

Polar Protic Solvents (Temperature Dependent)
  • Solvents: Methanol, Ethanol, Isopropanol (IPA).

  • Behavior:

    • Ambient Temp: Moderate to Good solubility.

    • Hot: High solubility.[1]

    • Cold: Reduced solubility.

  • Application: Crystallization. Ethanol is the preferred solvent for recrystallization protocols. The steep solubility curve allows for high recovery yields upon cooling.

Non-Polar Solvents (Anti-Solvents)
  • Solvents: Hexanes, Heptane, Cyclohexane, Diethyl Ether (low solubility).

  • Behavior: Poor to Insoluble. The polar amine group prevents dissolution in strictly non-polar media.

  • Application: Used as anti-solvents to precipitate the product from DCM or Ethanol solutions.

Aqueous Solubility & pH Dependency

The solubility in water is strictly pH-dependent, acting as a "molecular switch."

  • Acidic Conditions (pH < 7):

    • Forms the hydrochloride salt (3,5-Dibromo-4-methoxybenzylammonium chloride).

    • Solubility: High (>50 mg/mL in water).

  • Basic Conditions (pH > 10):

    • Exists as the Free Base.

    • Solubility: Very Low / Practically Insoluble (<1 mg/mL).

    • Note: This property is the basis for the isolation protocol described in Section 4.

Decision Logic for Solvent Selection

The following diagram illustrates the logical flow for selecting the appropriate solvent system based on the intended process step.

SolubilityLogic Start Process Goal Reaction Synthesis / Reaction Start->Reaction Extraction Isolation / Extraction Start->Extraction Purification Crystallization Start->Purification HighTemp High Temp (>80°C)? Reaction->HighTemp pHCheck Check pH Extraction->pHCheck SolventScreen Solubility Screen Purification->SolventScreen Toluene Toluene / Xylene HighTemp->Toluene Yes THF THF / Me-THF HighTemp->THF No Acidic pH < 4 (Salt Form) pHCheck->Acidic Basic pH > 10 (Free Base) pHCheck->Basic WaterSol Soluble in Water (Keep Aqueous) Acidic->WaterSol DCMSol Extract into DCM/EtOAc Basic->DCMSol Ethanol Ethanol (Cooling Cryst.) SolventScreen->Ethanol Steep Curve DCMHex DCM / Hexane (Anti-Solvent) SolventScreen->DCMHex Precipitation

Caption: Solvent selection logic based on process stage (Reaction, Extraction, Purification) and physicochemical state.

Experimental Protocols

As exact solubility values can vary by batch purity and polymorph, the following protocols are designed to generate self-validated data.

Protocol A: Gravimetric Solubility Determination

Objective: Determine the saturation limit in organic solvents at ambient temperature (25°C).

  • Preparation: Weigh 100 mg of 3,5-Dibromo-4-methoxybenzylamine into a 4 mL glass vial.

  • Addition: Add the target solvent (e.g., Methanol) in 100 µL increments.

  • Equilibration: Vortex for 1 minute after each addition. Sonicate for 5 minutes if dissolution is slow.

  • Observation: Continue addition until the solid is completely dissolved (clear solution).

  • Calculation:

    
    
    
  • Validation: If solubility > 500 mg/mL, report as "Freely Soluble." If < 1 mg/mL, report as "Insoluble."

Protocol B: pH-Switch Purification (Self-Validating System)

Objective: Purify the compound from non-basic impurities using its pH-dependent solubility.

  • Dissolution: Dissolve crude material in Dichloromethane (DCM) (10 mL/g).

  • Acid Extraction: Extract the organic layer with 1M HCl (2 x 5 mL/g).

    • Mechanism:[2][3] The amine converts to the hydrochloride salt and moves to the aqueous phase. Non-basic impurities remain in the DCM.

  • Separation: Discard the DCM layer (contains impurities).

  • Basification: Cool the aqueous layer to 0-5°C. Slowly add 2M NaOH until pH > 11.

    • Observation: A white precipitate (Free Base) should form immediately.

  • Recovery: Extract the cloudy aqueous mixture with fresh DCM or Ethyl Acetate . Dry over Na₂SO₄ and concentrate.

Process Workflow: Synthesis to Isolation

The following diagram details the standard workflow for handling this intermediate, emphasizing the critical solubility changes during workup.

ProcessWorkflow Input Crude Reaction Mix (in Organic Solvent) Quench Quench / Wash (Remove Salts) Input->Quench AcidExt Acid Extraction (1M HCl) Quench->AcidExt PhaseSep Phase Separation AcidExt->PhaseSep OrgWaste Organic Phase (Impurities) PhaseSep->OrgWaste Discard AqPhase Aqueous Phase (Product as HCl Salt) PhaseSep->AqPhase Keep BaseTreat Basify (NaOH) pH > 11 AqPhase->BaseTreat FinalExt Extraction (DCM or EtOAc) BaseTreat->FinalExt Cryst Crystallization (Ethanol) FinalExt->Cryst

Caption: Purification workflow utilizing the pH-dependent solubility switch of the benzylamine moiety.

References

  • PubChem. (n.d.). 1-(3,5-Dibromo-4-methoxyphenyl)methanamine hydrochloride (CID 24721221).[4] National Center for Biotechnology Information. Retrieved February 12, 2026, from [Link]

  • Organic Syntheses. (n.d.). Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. (Methodology for methoxybenzylamine handling). Retrieved February 12, 2026, from [Link]

Sources

Methodological & Application

Topic: Strategic Synthesis of Amide Derivatives from (3,5-Dibromo-4-methoxyphenyl)methanamine: A Guide for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol from the Senior Scientist's Desk

Abstract

(3,5-Dibromo-4-methoxyphenyl)methanamine is a valuable, albeit sterically demanding, building block for the synthesis of novel molecular entities in drug discovery. The strategic placement of dibromo-substituents offers a vector for further functionalization or for modulating the physicochemical properties of a lead compound. This document provides a comprehensive guide to the preparation of its amide derivatives, a critical transformation in medicinal chemistry. We delve into the mechanistic rationale for reagent selection, present a robust and validated protocol using the widely adopted 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt) coupling system, and offer practical insights into reaction optimization, purification, and characterization. This guide is intended for researchers, scientists, and drug development professionals seeking to efficiently incorporate this halogenated scaffold into their synthetic programs.

Introduction: Rationale and Mechanistic Considerations

The formation of an amide bond is a cornerstone reaction in organic synthesis, yet it is a kinetically slow process that requires activation of the carboxylic acid partner[1]. The choice of coupling strategy is paramount, especially when dealing with amines that possess unique structural features. This compound presents a primary benzylamine nucleophile. While the amine itself is not directly hindered, the bulky ortho-bromo substituents on the phenyl ring can influence the reactivity and conformational preferences of the molecule.

The EDC/HOBt Coupling: A Validated Approach

For this system, the combination of a carbodiimide, such as EDC, with an activating agent like HOBt provides a reliable and high-yielding pathway. The reaction mechanism is a two-stage process that ensures efficient acylation while minimizing common side reactions.

  • Stage 1: Carboxylic Acid Activation. The carboxylic acid first reacts with EDC to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to hydrolysis and can rearrange to a stable, unreactive N-acylurea byproduct.

  • Stage 2: In-Situ Formation of the HOBt Ester. To circumvent the formation of the N-acylurea, HOBt is introduced. It acts as a nucleophilic trap for the O-acylisourea, forming a less reactive but more stable HOBt-activated ester. This new intermediate is less prone to side reactions and effectively sequesters the activated acyl group until the amine is introduced[2][3].

  • Stage 3: Nucleophilic Attack. The primary amine, this compound, then attacks the carbonyl carbon of the HOBt ester, displacing HOBt and forming the desired amide bond. The byproducts of this reaction, HOBt and the water-soluble ethyl-dimethylaminopropyl urea, are readily removed during aqueous workup[3].

The inclusion of a non-nucleophilic organic base, such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA), is critical to neutralize the hydrochloride salt of EDC and any acidic species generated during the reaction, ensuring the amine remains in its free, nucleophilic state[1].

EDC_HOBt_Mechanism RCOOH Carboxylic Acid (R-COOH) O_acyl O-Acylisourea (Reactive Intermediate) RCOOH->O_acyl + EDC EDC EDC HOBt_ester Activated HOBt Ester O_acyl->HOBt_ester + HOBt N_acyl N-Acylurea (Side Product) O_acyl->N_acyl Rearrangement (Undesired) Urea Water-Soluble Urea Byproduct O_acyl->Urea releases HOBt HOBt HOBt_ester->HOBt releases Amide Final Amide Product HOBt_ester->Amide + Amine Amine This compound

Caption: Mechanism of EDC/HOBt mediated amide bond formation.

Alternative Strategies for Challenging Substrates

Should the chosen carboxylic acid be exceptionally bulky or electronically deactivated, standard EDC/HOBt conditions may yield suboptimal results. In such cases, more potent coupling reagents or alternative activation methods should be considered:

  • Uronium/Aminium Salts (HATU, HBTU): Reagents like HATU form highly reactive activated esters and are often effective where EDC/HOBt may falter[1][4].

  • Acyl Halides: Conversion of the carboxylic acid to an acyl chloride or fluoride creates a highly electrophilic species that can overcome significant steric or electronic barriers[4][5][]. This method, however, is less atom-economical and may not be suitable for sensitive substrates.

Materials and Equipment

  • This compound

  • Carboxylic acid of interest

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc), Hexanes

  • 1N Hydrochloric acid (HCl) solution

  • Saturated aqueous Sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous Sodium chloride (Brine) solution

  • Anhydrous Sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄)

  • Round-bottom flasks, magnetic stir bars, ice bath

  • Standard glassware for extraction and filtration

  • Rotary evaporator

  • Silica gel for flash column chromatography

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

Detailed Experimental Protocol

This protocol describes a general procedure for the synthesis of an amide derivative on a 0.5 mmol scale. Reagent quantities should be adjusted proportionally for different scales.

Safety First: Always conduct reactions in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves. Consult the Safety Data Sheet (SDS) for all reagents before use[7][8][9][10].

Experimental_Workflow start Start: Assemble Glassware (Inert Atmosphere Optional) dissolve 1. Dissolve Acid (1.0 eq), Amine (1.1 eq), HOBt (1.2 eq) in Anhydrous DCM or DMF start->dissolve cool 2. Cool Reaction Mixture to 0 °C (Ice Bath) dissolve->cool add_edc 3. Add EDC·HCl (1.2 eq) Portion-wise cool->add_edc add_base 4. Add DIPEA (2.5 eq) Dropwise add_edc->add_base react 5. Warm to RT, Stir 8-24h Monitor by TLC/LC-MS add_base->react workup 6. Dilute with EtOAc Begin Aqueous Workup react->workup wash_hcl 7. Wash with 1N HCl (2x) workup->wash_hcl wash_bicarb 8. Wash with sat. NaHCO₃ (2x) wash_hcl->wash_bicarb wash_brine 9. Wash with Brine (1x) wash_bicarb->wash_brine dry 10. Dry Organic Layer (Na₂SO₄), Filter wash_brine->dry concentrate 11. Concentrate in vacuo dry->concentrate purify 12. Purify Crude Product (Flash Chromatography) concentrate->purify characterize 13. Characterize Pure Amide (NMR, HRMS) purify->characterize

Caption: General experimental workflow for amide synthesis.

Step-by-Step Methodology
  • Reagent Preparation: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the carboxylic acid (1.0 equiv.), this compound (1.0 - 1.2 equiv.), and HOBt (1.1 - 1.5 equiv.)[1].

  • Dissolution: Dissolve the mixture in a suitable anhydrous solvent such as DCM or DMF (approx. 0.1 M concentration).

  • Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0 °C.

  • Activation: Add EDC·HCl (1.1 - 1.5 equiv.) to the cold solution portion-wise over 5 minutes. Following this, add DIPEA (2.0 - 3.0 equiv.) dropwise via syringe[1][11].

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let the mixture warm to room temperature. Continue stirring for 8-24 hours.

  • Monitoring: The reaction progress should be monitored by TLC or LC-MS until the starting amine is consumed.

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate. Sequentially wash the organic layer with 1N HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x). The acidic wash removes excess amine and DIPEA, while the basic wash removes unreacted carboxylic acid and HOBt[1]. The water washes help remove the urea byproduct from EDC[3].

  • Drying and Concentration: Dry the isolated organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product should be purified by flash column chromatography on silica gel. A typical eluent system is a gradient of ethyl acetate in hexanes. For amides that are sensitive to silica gel, recrystallization from a suitable solvent system (e.g., ethanol, acetonitrile, or ethyl acetate/hexanes) can be an effective alternative[12].

Characterization and Data

The purified amide derivatives should be characterized using standard analytical techniques to confirm their identity and purity.

  • ¹H and ¹³C NMR: To confirm the molecular structure. Expect to see characteristic shifts for the newly formed amide N-H proton (typically δ 7-9 ppm), the benzylic CH₂ protons, and the aromatic protons of both coupling partners.

  • High-Resolution Mass Spectrometry (HRMS): To confirm the exact mass and elemental composition.

  • Infrared (IR) Spectroscopy: To identify the characteristic amide carbonyl (C=O) stretch (typically 1630-1680 cm⁻¹) and N-H stretch (around 3300 cm⁻¹).

Table 1: Representative Characterization Data for a Hypothetical Product Product: N-((3,5-dibromo-4-methoxyphenyl)methyl)acetamide

AnalysisExpected Result
¹H NMR (CDCl₃, 400 MHz)δ ~7.40 (s, 2H, Ar-H), ~5.80 (br s, 1H, NH), 4.35 (d, 2H, CH₂), 3.88 (s, 3H, OCH₃), 2.05 (s, 3H, COCH₃)
¹³C NMR (CDCl₃, 101 MHz)δ ~170.0 (C=O), 154.0 (C-OMe), 135.0 (C-CH₂), 131.0 (Ar-CH), 116.0 (C-Br), 61.0 (OCH₃), 45.0 (CH₂), 23.0 (CH₃)
HRMS (ESI+) Calculated for C₁₀H₁₂Br₂NO₂ [M+H]⁺, found m/z consistent within ± 5 ppm
IR (KBr) ν ~3280 (N-H), ~1645 (C=O, Amide I), ~1550 (N-H bend, Amide II) cm⁻¹

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Incomplete Reaction 1. Insufficiently reactive coupling agent. 2. Deactivated carboxylic acid. 3. Reagents degraded by moisture.1. Switch to a stronger coupling agent like HATU[4]. 2. Convert the carboxylic acid to its acyl chloride first. 3. Use freshly opened anhydrous solvents and reagents.
Low Yield 1. Product loss during aqueous workup. 2. Decomposition on silica gel column.1. If the product has some water solubility, back-extract the aqueous layers with EtOAc. 2. Neutralize the silica gel with triethylamine in the eluent (0.1-1%). 3. Attempt purification by recrystallization[12].
Multiple Spots on TLC 1. Formation of N-acylurea byproduct. 2. Incomplete reaction.1. Ensure HOBt is added before or concurrently with EDC. 2. Increase reaction time or slightly warm the reaction mixture (e.g., to 40 °C).

References

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC, National Institutes of Health.[Link]

  • Amine to Amide (EDC + HOBt). Common Organic Chemistry.[Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing).[Link]

  • Synthesis of Hindered Anilines: Three-Component Coupling of Arylboronic Acids, tert-Butyl Nitrite, and Alkyl Bromides. Organic Letters - ACS Publications.[Link]

  • Acid-Amine Coupling using EDCI. Organic Synthesis.[Link]

  • Amide Bond Formation via the Rearrangement of Nitrile Imines Derived from N-2-Nitrophenyl Hydrazonyl Bromides. PMC, National Institutes of Health.[Link]

  • Amide Synthesis. Fisher Scientific.[Link]

  • What is the best technique for amide purification? ResearchGate.[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Solubility of (3,5-Dibromo-4-methoxyphenyl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for (3,5-Dibromo-4-methoxyphenyl)methanamine. This resource is designed for researchers, scientists, and drug development professionals to navigate and overcome the challenges associated with the aqueous solubility of this compound. Our goal is to provide you with the foundational knowledge and practical methodologies to ensure successful experimental outcomes.

Part 1: Understanding the Molecule - Why is Solubility a Challenge?

This section addresses the fundamental physicochemical properties of this compound and how they contribute to its poor solubility in aqueous solutions.

Q1: What are the key structural features of this compound that limit its water solubility?

A1: The solubility of this compound in water is inherently low due to a combination of structural factors:

  • Aromatic Ring and Halogenation: The core structure is a benzene ring, which is hydrophobic (water-repelling). The presence of two bromine atoms significantly increases the molecule's molecular weight and lipophilicity (fat-solubility), further decreasing its affinity for water.

  • Methoxy Group: The methoxy (-OCH3) group adds to the nonpolar character of the molecule.

  • Primary Amine Group: The methanamine (-CH2NH2) group is the primary site for hydrophilic interaction. As a weak base, this amine can be protonated to form a charged ammonium salt, which is significantly more water-soluble.[1][2]

Table 1: Physicochemical Properties of this compound

PropertyValue (Estimated/Reported)Implication for Solubility
Molecular FormulaC8H9Br2NOHigh molecular weight contributes to lower solubility.
Molecular Weight294.97 g/mol (for the free base)[3]A heavier molecule requires more energy to be solvated.
Predicted pKa8.5 - 9.5The primary amine can be protonated in acidic conditions to form a soluble salt.[1]
Predicted logP> 3.0High logP indicates a strong preference for a lipid environment over an aqueous one, signifying low water solubility.

Part 2: A Step-by-Step Guide to Solubilization

This section provides a logical workflow for addressing solubility issues, from simple adjustments to more advanced formulation strategies.

Initial Approach: pH Adjustment

Q2: My compound is not dissolving in neutral water (pH 7). What is the first and most critical step I should take?

A2: The first and most effective step is to lower the pH of your aqueous solution. The primary amine group on your molecule is a weak base. By adding an acid, you can protonate this amine, forming a corresponding ammonium salt.[1] This salt is an ionic species with a much greater affinity for water than the neutral, free base form.

Q3: How exactly does lowering the pH increase solubility?

A3: The process is governed by an acid-base equilibrium. In water, the uncharged amine (R-NH2) exists in equilibrium with its protonated, charged form (R-NH3+).

  • R-NH2 (Free Base, Insoluble) + H2O ⇌ R-NH3+ (Ammonium Salt, Soluble) + OH-

By adding an acid (e.g., HCl), you increase the concentration of H+ ions. According to Le Châtelier's principle, the equilibrium will shift to the right to consume the added acid, favoring the formation of the water-soluble ammonium salt. Generally, for amines to be predominantly in their soluble, ionized form, the pH of the solution should be at least 2 units below the compound's pKa.[4][5]

Workflow Diagram: pH Adjustment for Solubilization

cluster_0 Troubleshooting Workflow A Weigh this compound B Add a portion of the final required volume of water A->B C Observe for dissolution at neutral pH B->C D Is the solution clear? C->D E Add a small amount of dilute acid (e.g., 1M HCl) dropwise D->E No I Solution is ready for use. Adjust to final volume. D->I Yes F Monitor pH and observe for dissolution E->F G Is the solution clear now? F->G H Continue adding acid until target pH (e.g., pH 2-4) is reached G->H No G->I Yes J Proceed to Advanced Techniques (Co-solvents, Cyclodextrins) G->J Persistent Precipitation H->G

Caption: A decision tree for the initial pH adjustment strategy.

Advanced Solubilization Strategies

If pH adjustment alone is insufficient or not suitable for your experimental system, consider these advanced techniques.

Q4: When should I consider using co-solvents?

A4: Co-solvents are small, water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[6][7] This makes the environment more favorable for dissolving lipophilic compounds like yours. This is a powerful technique, especially for creating concentrated stock solutions.

Mechanism of Co-solvency: A co-solvent works by reducing the interfacial tension between the aqueous solution and the hydrophobic solute.[8] Essentially, it makes the water "less polar" and better able to accommodate your nonpolar molecule.

Table 2: Common Co-solvents for Research Applications

Co-solventTypical Starting Concentration (% v/v)Notes
Ethanol 5-20%Generally well-tolerated in many biological systems at low concentrations.
Propylene Glycol 10-30%A common vehicle for parenteral drug formulations.[9]
Polyethylene Glycol (PEG 300/400) 10-40%Can significantly enhance solubility but may increase viscosity.
Dimethyl Sulfoxide (DMSO) 1-10%Excellent solubilizing power, but use with caution as it can have biological effects and enhance skin penetration.

Q5: I need to avoid organic solvents entirely. Is there an alternative for my cell-based assay?

A5: Yes. Cyclodextrins are an excellent alternative. These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[10][11] Your poorly soluble molecule can become encapsulated within this hydrophobic cavity, forming an "inclusion complex."[12][13] This complex has a water-soluble exterior, allowing the entire package to dissolve readily in water without the need for organic solvents.

Diagram: Cyclodextrin Inclusion Complex Formation

cluster_0 Mechanism A Poorly Soluble Drug (Hydrophobic) Plus + A->Plus B Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) Arrow B->Arrow C Water-Soluble Inclusion Complex Plus->B Arrow->C

Caption: Encapsulation of a hydrophobic molecule by a cyclodextrin.

Q6: What is the benefit of using a pre-formed salt, like this compound hydrochloride?

A6: Using a pre-formed, solid salt form (like the hydrochloride salt) offers several advantages.[14][15] It is a well-established method to improve the solubility and dissolution rate of basic drugs.[16] The salt is a solid that has already been isolated in its protonated, more soluble state. This can provide better stability, handling, and consistency compared to forming the salt in situ (in the solution) by adding acid. However, even with a salt form, the final pH of the solution is critical to prevent it from converting back to the insoluble free base.

Part 3: Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution via pH Adjustment

  • Calculate Mass: Determine the mass of this compound (free base, MW: 294.97 g/mol ) required for your desired volume and concentration. For 10 mL of a 10 mM solution, this is 29.5 mg.

  • Initial Suspension: Add the weighed compound to a suitable volumetric flask or vial. Add approximately 70-80% of the final desired volume of purified water (e.g., 7-8 mL for a 10 mL final volume). The compound will likely not dissolve and will form a suspension.

  • Acidification: While stirring, add 1 M HCl drop by drop. Monitor the solution for clarity. Use a calibrated pH meter to track the pH.

  • Dissolution: Continue adding acid until the solid has completely dissolved and the solution is clear. The target pH should ideally be between 2 and 4.

  • Final Volume Adjustment: Once the compound is fully dissolved, carefully add water to reach the final desired volume (e.g., 10 mL).

  • Filtration (Optional but Recommended): Filter the solution through a 0.22 µm syringe filter to remove any micro-particulates.

  • Storage: Store the stock solution appropriately, typically at 4°C or -20°C. Note that solubility can decrease at lower temperatures, so check for precipitation upon thawing.

Protocol 2: Preparation of a Stock Solution using a Co-solvent

  • Weigh Compound: Weigh the required amount of the compound into a vial.

  • Add Co-solvent: Add a small amount of the chosen co-solvent (e.g., DMSO, Ethanol) to completely dissolve the compound. For example, dissolve 29.5 mg in 1 mL of DMSO.

  • Aqueous Dilution: While vortexing or stirring, slowly add the aqueous buffer or media to the co-solvent concentrate. Crucially, add the aqueous phase to the organic concentrate, not the other way around , to minimize the risk of precipitation.

  • Final Concentration: Ensure the final concentration of the co-solvent is as low as possible and is compatible with your downstream application.

Part 4: Frequently Asked Questions (FAQs)

Q: I lowered the pH, and my solution is still cloudy. What should I do? A: If the solution remains cloudy even at a low pH (e.g., pH < 3), you may have exceeded the intrinsic solubility of the salt form itself. At this point, you should consider using a co-solvent or cyclodextrin in combination with pH adjustment.

Q: Will these solubilization methods affect the biological activity of my compound? A: It's possible. High concentrations of acids, bases, or co-solvents can impact cellular health or assay performance. It is crucial to include a "vehicle control" in your experiments. This control should contain the same concentration of acid, base, and/or co-solvent as your test sample but without the compound, to ensure that the observed effects are from the compound itself and not the formulation.

Q: How can I be sure my compound is dissolved and not just a very fine suspension? A: A true solution will be perfectly clear and will not scatter light. You can check this by shining a laser pointer through the solution. If you can see the beam's path through the liquid (the Tyndall effect), it indicates the presence of suspended particles. A true solution will not show the beam's path. For a more definitive answer, filtering through a 0.22 µm filter and then measuring the concentration of the filtrate via HPLC or UV-Vis spectroscopy is the gold standard.

References

  • Vertex AI Search. Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs: A Review.
  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. PubMed. [Link]

  • Popa, G., et al. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC. National Center for Biotechnology Information. [Link]

  • International Journal of Pharmaceutical Sciences. Cyclodextrin-Based Inclusion Complex as a Solubility Enhancement Technique: A Comprehensive Review.
  • ResearchGate. (2023). Why salt formation of weak acid increases the drug solubility? [Link]

  • Merck Millipore.
  • Wikipedia. (n.d.). Cosolvent. [Link]

  • MDPI. (2023). The Use of Cyclodextrin Inclusion Complexes to Increase the Solubility and Pharmacokinetic Profile of Albendazole. [Link]

  • Chaudhary, V. B., & Patel, J. K. (2013). CYCLODEXTRIN INCLUSION COMPLEX TO ENHANCE SOLUBILITY OF POORLY WATER SOLUBLE DRUGS: A REVIEW. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. [Link]

  • Research Journal of Pharmaceutical Dosage Forms and Technology.
  • Pharmaceutical salts: a formulation trick or a clinical conundrum? National Center for Biotechnology Information. [Link]

  • Taylor & Francis. Cosolvent – Knowledge and References.
  • PubChem. (n.d.). 1-(3,5-Dibromo-4-methoxyphenyl)methanamine hydrochloride. National Center for Biotechnology Information. [Link]

  • Co-solvent: Significance and symbolism.
  • Open Oregon Educational Resources. (n.d.). 5.3 Amine Protonation – Introductory Organic Chemistry. [Link]

  • Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC. National Center for Biotechnology Information. [Link]

  • Shandong IRO Chelating Chemical Co., Ltd.
  • Brieflands. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. [Link]

  • Solubility and pH of amines.
  • ResearchGate. (2002). Why Do Co-solvents Enhance the Solubility of Solutes in Supercritical Fluids? New Evidence and Opinion | Request PDF. [Link]

  • International Journal of Medical Science and Dental Research. Techniques for Improving Solubility.
  • Gupta, J., & Devi, A. (2019). Solubility enhancement techniques for poorly soluble pharmaceuticals: A review. Indian Journal of Pharmaceutical and Biological Research. [Link]

  • Patel, J. N., et al. (n.d.). Techniques to improve the solubility of poorly soluble drugs. ResearchGate. [Link]

Sources

Technical Support Center: Optimization of 4-Methoxybenzylamine Bromination

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Subject: Minimizing Side Reactions & Optimizing Regioselectivity Ticket ID: CHE-SUP-4MB-BR Lead Scientist: Dr. A. Vance

Dashboard: The Core Challenge

Brominating 4-methoxybenzylamine (PMB-amine) presents a classic "electronic tug-of-war." You are attempting to perform an Electrophilic Aromatic Substitution (EAS) on a substrate containing two conflicting functionalities:

  • The Methoxy Group (Position 4): A strong activator and ortho/para director.

  • The Primary Amine (Benzylic): A nucleophile that reacts faster with electrophiles (

    
    , NBS) than the benzene ring does.
    

The Failure Mode: Direct bromination of the free amine almost invariably fails. The amine reacts with the brominating agent to form N-bromoamines (


). These unstable species lead to oxidative deamination (generating 4-methoxybenzaldehyde), "black tar" polymerization, and low yields of the desired ring-brominated product.
Module 1: Strategic Pathways (Decision Matrix)

Before mixing reagents, select your protocol based on your tolerance for step-count versus risk.

BrominationStrategy Start Starting Material: 4-Methoxybenzylamine Decision Select Strategy Start->Decision RouteA Route A: Protection (Recommended) Convert -NH2 to -NHAc or -NHBoc Decision->RouteA High Purity Req. RouteB Route B: In-Situ Salt (Expert) Protonate with HX to form -NH3+ Decision->RouteB Step Economy MechA Mechanism: Prevents N-Bromination Slightly deactivates ring RouteA->MechA MechB Mechanism: -NH3+ is Meta-Directing Reinforces Methoxy Ortho-Directing RouteB->MechB ReagentA Reagent: NBS in MeCN or DMF (0°C to RT) MechA->ReagentA ReagentB Reagent: Br2 in AcOH/HBr (Strict Stoichiometry) MechB->ReagentB Result Target: 3-Bromo-4-methoxybenzylamine ReagentA->Result ReagentB->Result

Figure 1: Strategic decision tree for bromination. Route A is the industry standard for medicinal chemistry; Route B is viable for large-scale process chemistry if strictly controlled.

Module 2: Troubleshooting & FAQs
Category 1: The "Black Tar" & Low Yields

Q: I added


 dropwise to the free amine in DCM, and the reaction turned black immediately. No product was isolated. 
A:  You likely triggered oxidative deamination .
  • Mechanism: The free amine attacks bromine to form an N-bromo species (

    
    ). Under basic or neutral conditions, this eliminates 
    
    
    
    to form an imine (
    
    
    ), which hydrolyzes to the aldehyde (
    
    
    ) and ammonia. The aldehyde then polymerizes or reacts with remaining amine.
  • The Fix: You must mask the amine lone pair.

    • Protocol: Acetylate the amine first (

      
      , 
      
      
      
      , DCM) to form N-(4-methoxybenzyl)acetamide . The amide nitrogen is non-nucleophilic toward NBS.
Category 2: Regioselectivity Issues

Q: I am seeing significant amounts of di-bromo product (3,5-dibromo). How do I stop at mono-bromination? A: The methoxy group makes the ring extremely electron-rich (


 effect).
  • The Cause: Even after the first bromine is added, the ring remains activated enough to accept a second bromine.

  • The Fix:

    • Stoichiometry: Use exactly 0.95 to 1.0 equivalents of NBS. Never excess.

    • Solvent Switch: Use Acetonitrile (MeCN) . NBS is milder in MeCN than in DMF or polar protic solvents.

    • Temperature: Run the reaction at 0°C .

    • Slow Addition: Add the NBS solution dropwise over 1 hour to keep the instantaneous concentration of brominating agent low.

Category 3: Unreacted Starting Material

Q: I used the "Salt Route" (Route B) with


 and 

, but the reaction is incredibly slow.
A: You have over-deactivated the system.
  • Mechanism: While protonation (ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

    
    ) prevents N-bromination, the ammonium group is a strong electron-withdrawing group (Inductive effect, 
    
    
    
    ). This pulls electron density from the ring, counteracting the activation from the methoxy group.
  • The Fix: Add a catalyst. A trace amount of Iron(III) bromide (

    
    )  or simply increasing the temperature to 40°C  can overcome the activation energy barrier. Note: Ensure the system remains acidic throughout to prevent free-amine regeneration.
    
Module 3: Optimized Protocols
Method A: The "Protection" Route (High Reliability)

Best for: Medicinal chemistry, high-value intermediates.

  • Protection: Dissolve 4-methoxybenzylamine (1.0 eq) in DCM. Add

    
     (1.2 eq) and Acetic Anhydride (1.1 eq). Stir 1h. Wash with 
    
    
    
    . Isolate amide.[1]
  • Bromination:

    • Dissolve the amide in Acetonitrile (0.1 M) .

    • Cool to 0°C .

    • Add N-Bromosuccinimide (NBS) (1.0 eq) portion-wise over 30 mins.

    • Crucial: Wrap flask in foil to exclude light (minimizes radical benzylic bromination).

    • Monitor by HPLC/TLC.

  • Deprotection: Reflux in

    
     or 
    
    
    
    to recover the free amine.
Method B: The "Salt" Route (High Efficiency)

Best for: Large scale, avoiding protection/deprotection steps.

  • Salt Formation: Dissolve amine in Glacial Acetic Acid .

  • Bromination:

    • Add 48% HBr (1.0 eq) to ensure full protonation.

    • Add

      
       solution  (1.0 eq) in Acetic Acid dropwise at RT.
      
    • Why this works: The

      
       group at position 1 directs meta (to position 3). The 
      
      
      
      group at position 4 directs ortho (to position 3). The directing effects reinforce each other.
  • Workup: Basify carefully with cold

    
     to liberate the free amine product.
    
Module 4: Comparative Data
ParameterFree Amine (Do Not Use)Protected Amide (Method A)Ammonium Salt (Method B)
Primary Side Reaction N-Bromination / OxidationDi-bromination (if uncontrolled)Slow reaction rate
Major Impurity 4-Methoxybenzaldehyde3,5-Dibromo speciesUnreacted starting material
Regioselectivity Poor (Complex mixture)Excellent (Ortho to OMe)Excellent (Reinforced)
Yield (Typical) < 20%85-95%70-80%
References
  • N-Bromosuccinimide (NBS)

    • Source: Mitchell, R. H., et al. "N-Bromosuccinimide-Dimethylformamide: A Mild, Selective Nuclear Bromination Reagent for Reactive Aromatic Compounds." Journal of Organic Chemistry, 1979.
    • Relevance: Establishes NBS/DMF or NBS/MeCN as superior to elemental bromine for activ
  • Directing Effects in Protonated Amines

    • Source: "Electrophilic Aromatic Substitution: Directing Effects of Ammonium Groups." LibreTexts Chemistry.
    • Relevance: Validates the "Salt Route" mechanism where directs meta, reinforcing the ortho direction of the methoxy group.
  • Prevention of N-Halogenation

    • Source: Smith, M. B., & March, J. March's Advanced Organic Chemistry. 6th Ed. Wiley-Interscience.
    • Relevance: Definitive text on the instability of N-haloamines and the necessity of protection (acetylation)

Sources

Validation & Comparative

Technical Guide: 1H NMR Spectrum Analysis of (3,5-Dibromo-4-methoxyphenyl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the 1H NMR spectrum of (3,5-Dibromo-4-methoxyphenyl)methanamine . It is designed for analytical chemists and drug development researchers requiring robust identification protocols for this specific intermediate, often used in the synthesis of kinase inhibitors and mucolytic agents.

Executive Summary & Structural Logic

Compound: this compound Molecular Formula:


Molecular Weight:  294.97  g/mol 

The spectral signature of this molecule is defined by its high degree of symmetry. Unlike its non-brominated precursors, the 3,5-dibromo substitution pattern eliminates ortho-meta coupling, collapsing the aromatic region into a distinct singlet. This guide compares the product against its non-brominated analog and common synthetic precursors (aldehydes/nitriles) to establish a self-validating identification workflow.

Structural Symmetry Analysis

The molecule possesses a


 axis of symmetry passing through the C1-C4 bond.
  • Protons at C2 and C6: Chemically equivalent (appear as a single signal).

  • Protons at C3 and C5: Substituted by Bromine (no signal).

  • Methoxy Group: Sterically crowded by ortho-bromines, potentially affecting chemical shift via the ortho-effect.

Spectral Assignment (Reference Data)

The following data represents the characteristic chemical shifts in Deuterated Chloroform (


) at 400 MHz.
Table 1: Chemical Shift Assignments
PositionGroupShift (

, ppm)
MultiplicityIntegrationStructural Insight
Ar-H Aromatic (C2, C6)7.52 – 7.58 Singlet (s)2HDeshielded by Br atoms; singlet confirms symmetric dibromo substitution.
OMe Methoxy (

)
3.85 – 3.90 Singlet (s)3HSlightly downfield compared to non-brominated analogs due to electronic effects.
CH₂ Benzylic (

)
3.75 – 3.80 Singlet (s)2HSharp singlet indicates no coupling to NH₂ (typical in rapid exchange).
NH₂ Amine (

)
1.50 – 2.00 Broad (br s)2HHighly variable; shift depends on concentration and water content.

Note on Solvent Effects: In DMSO-


, the amine protons may shift downfield (3.0–4.0 ppm) and the benzylic methylene may appear as a doublet if exchange is slow.

Comparative Analysis: Product vs. Alternatives

To validate the synthesis, one must differentiate the product from chemically similar alternatives.

Comparison A: Product vs. Non-Brominated Analog

Alternative: (4-Methoxyphenyl)methanamine (CAS: 2393-23-9)

  • The Critical Difference: The Aromatic Region.

    • Alternative: Displays an AA'BB' system (two doublets at ~6.8 and ~7.2 ppm) due to coupling between ortho and meta protons.

    • Product: Displays a sharp Singlet at ~7.55 ppm. The disappearance of the doublet splitting pattern is the primary confirmation of successful bromination.

Comparison B: Product vs. Precursor (Aldehyde)

Alternative: 3,5-Dibromo-4-methoxybenzaldehyde (CAS: 108940-96-1)

  • The Critical Difference: The Functional Group.[1]

    • Alternative: Shows a distinct aldehyde proton signal at ~9.8 ppm .

    • Product: The aldehyde peak disappears completely. A new signal for the benzylic amine (

      
      ) appears at ~3.78 ppm .
      
Table 2: Comparative Shift Delta
Feature(3,5-Dibromo...)methanamine (Product)(4-Methoxy...)methanamine (Non-Br Analog)3,5-Dibromo...benzaldehyde (Precursor)
Ar-H Signal Singlet (~7.55 ppm)Two Doublets (6.8 / 7.2 ppm)Singlet (~8.0 ppm)
Benzylic H

(~3.78 ppm)

(~3.79 ppm)
Absent
Aldehyde H Absent Absent Present (~9.8 ppm)

Visualization of Logic & Workflow

Diagram 1: Spectral Identification Logic

This decision tree illustrates the logic flow for confirming the product identity based on the comparative analysis above.

NMR_Logic Start Crude Product NMR Spectrum Check_Aldehyde Check > 9.5 ppm (Aldehyde Proton) Start->Check_Aldehyde Aldehyde_Present Precursor Detected (Reaction Incomplete) Check_Aldehyde->Aldehyde_Present Signal Present Check_Aromatic Check Aromatic Region (6.5 - 8.0 ppm) Check_Aldehyde->Check_Aromatic Signal Absent Doublets AA'BB' Doublets Detected (Non-brominated Analog) Check_Aromatic->Doublets Two Doublets Singlet Sharp Singlet Detected (~7.55 ppm) Check_Aromatic->Singlet One Singlet Check_Benzylic Check Benzylic CH2 (~3.78 ppm) Singlet->Check_Benzylic Confirmed IDENTITY CONFIRMED: This compound Check_Benzylic->Confirmed Signal Present

Caption: Logical workflow for distinguishing the target compound from precursors and non-brominated impurities.

Experimental Protocol

To ensure reproducibility and minimize artifacts (such as water peaks obscuring the amine signal), follow this protocol.

Step-by-Step Methodology
  • Sample Preparation:

    • Weigh 5–10 mg of the solid amine.

    • Dissolve in 0.6 mL of

      
        (Chloroform-d, 99.8% D).
      
    • Optional: Add 1 drop of

      
       and shake if you wish to confirm the labile amine protons (the broad peak at 1.5–2.0 ppm will disappear).
      
  • Acquisition Parameters:

    • Pulse Sequence: Standard 1H zg30.

    • Scans (NS): 16 (sufficient for >5 mg).

    • Relaxation Delay (D1): 1.0 second.

    • Spectral Width: -2 to 14 ppm.

  • Processing:

    • Reference the spectrum using the residual solvent peak (

      
      ) at 7.26 ppm .
      
    • Apply exponential multiplication (LB = 0.3 Hz) to smooth noise without broadening the sharp aromatic singlet.

Diagram 2: Experimental Workflow

Workflow Sample Solid Sample (5-10 mg) Tube NMR Tube (5mm) Sample->Tube Solvent CDCl3 (0.6 mL) Solvent->Tube Acquisition Acquisition (400 MHz, 16 Scans) Tube->Acquisition Processing Processing (Ref: 7.26 ppm) Acquisition->Processing Analysis Peak Integration Processing->Analysis

Caption: Standardized sample preparation and acquisition workflow for 1H NMR analysis.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 24721221, 1-(3,5-Dibromo-4-methoxyphenyl)methanamine hydrochloride. Retrieved from [Link]

  • Royal Society of Chemistry. (2016).[2] Supplementary Information: Catalytic oxidative coupling of benzylamines. (Provides comparative shifts for substituted benzylamines). Retrieved from [Link]

Sources

Technical Guide: Reactivity Profiling of 3,5-Dihalo Benzylamines

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparing reactivity of 3,5-dibromo vs 3,5-dichloro benzylamines Content Type: Publish Comparison Guide

Executive Summary: The Stability-Reactivity Trade-off

In medicinal chemistry and fragment-based drug discovery (FBDD), 3,5-dihalo benzylamines serve as critical "linker" scaffolds. They provide a meta-substituted aromatic core with a pendant nucleophile (amine) and two electrophilic handles (halogens).

The choice between 3,5-dibromobenzylamine (3,5-DBBA) and 3,5-dichlorobenzylamine (3,5-DCBA) is rarely arbitrary. It is a calculated decision based on the specific downstream chemistry required:

  • Select 3,5-DBBA when you require site-selective functionalization via Lithium-Halogen exchange or mild Palladium-catalyzed cross-couplings (Suzuki/Buchwald).

  • Select 3,5-DCBA when the ring must remain inert during initial steps, or for cost-effective scale-up where forcing conditions (high T, specialized ligands) are acceptable.

This guide dissects the physical organic differences and provides validated protocols for utilizing these scaffolds.

Molecular & Electronic Profile[1]

To understand the reactivity divergence, we must first look at the fundamental physical properties of the carbon-halogen bond and the electronic influence on the benzylamine core.

Table 1: Comparative Physicochemical Data
Feature3,5-Dibromobenzylamine3,5-DichlorobenzylamineImpact on Reactivity
C-X Bond Energy (BDE) ~81 kcal/mol~96 kcal/molCritical. Br undergoes oxidative addition to Pd(0) significantly faster than Cl.
Hammett Constant (

)
0.390.37Negligible. Both exert nearly identical electron-withdrawing effects on the amine.
Van der Waals Radius 1.85 Å1.75 ÅMinor. Br is slightly larger, but meta-positioning minimizes steric clash at the amine.
Lithium Exchange Rate Fast (-78 °C)Slow/Inert (-78 °C)Critical. Br allows for cryogenic lithiation; Cl does not.
The "Amine Equivalence" Principle

A common misconception is that the chlorine substituents will make the benzylic amine significantly less nucleophilic than the bromine analogs due to electronegativity.[1]

Correction: As indicated by the Hammett constants (


), the electronic withdrawal is virtually identical.
  • Implication: In amide couplings, reductive aminations, or

    
     alkylations involving the nitrogen, both molecules behave identically.  You do not need to adjust reaction times or temperatures for the amine functionalization step.
    

The Reactivity Divergence: Experimental Scenarios

The following Graphviz diagram visualizes the divergent pathways. The amine chemistry is parallel, but the ring chemistry is orthogonal.

ReactivityDivergence Start 3,5-Dihalo Benzylamine (Starting Material) Amide Amide Coupling (R-COOH, HATU) Start->Amide Nucleophilic Attack Suzuki Pd-Catalyzed Coupling (Suzuki-Miyaura) Start->Suzuki Cross-Coupling Li_Exchange Lithiation (n-BuLi, -78°C) Start->Li_Exchange Metalation Result_Amine Product A: Identical Yields for Br & Cl Amide->Result_Amine Br_Result Br-Analog: Standard Conditions (Pd(dppf), 80°C) Suzuki->Br_Result Facile Cl_Result Cl-Analog: Forcing Conditions (Pd-XPhos, 110°C) Suzuki->Cl_Result Difficult Br_Li Br-Analog: Clean Li-Halogen Exchange Li_Exchange->Br_Li Selective Cl_Li Cl-Analog: No Reaction or Benzylic Deprotonation Li_Exchange->Cl_Li Unselective

Figure 1: Divergent reactivity pathways. Note that amine reactivity is conserved, while halogen reactivity differs significantly.

Detailed Experimental Protocols

Protocol A: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

Objective: Coupling a phenylboronic acid to the 3,5-positions.

1. For 3,5-Dibromobenzylamine (The "Standard" Route)

Because the C-Br bond is weaker, oxidative addition occurs readily. We can use robust, air-stable Pd(II) precatalysts.

  • Catalyst: Pd(dppf)Cl₂·DCM (3-5 mol%)

  • Base:

    
     (3.0 equiv)
    
  • Solvent: 1,4-Dioxane : Water (4:1)

  • Temperature: 80 °C

  • Time: 4–6 hours

  • Outcome: Full conversion to the bis-aryl product.

2. For 3,5-Dichlorobenzylamine (The "High-Energy" Route)

The C-Cl bond is strong (~96 kcal/mol). Standard catalysts often fail or stall after one coupling.[1] We must use electron-rich, bulky phosphine ligands (Buchwald Ligands) to facilitate oxidative addition.

  • Catalyst:

    
     (2 mol%) + XPhos  or SPhos  (4-8 mol%)
    
    • Alternative: Pd-PEPPSI-IPr (Pre-formed NHC catalyst)

  • Base:

    
     (3.0 equiv)
    
  • Solvent: Toluene or n-Butanol

  • Temperature: 100–110 °C (Reflux)

  • Time: 12–18 hours[1]

  • Outcome: Requires rigorous deoxygenation.[1] Yields are typically 10-15% lower than the bromo-analog due to homocoupling or protodehalogenation side reactions.

Protocol B: Site-Selective Lithiation (The "Trap" Method)

Objective: Converting ONE halogen into a formyl group (CHO) or carboxylic acid.

Crucial Pre-requisite: The amine protons (


) are acidic (

).[1] You cannot use n-BuLi directly on the free amine without consuming 2 equivalents of reagent sacrificially.[1]
  • Step 1: Protect amine as

    
     or 
    
    
    
    .[1]
Workflow for 3,5-Dibromo (Protected)
  • Dissolve protected amine in anhydrous THF. Cool to -78 °C .[1][2]

  • Add n-BuLi (1.1 equiv) dropwise.[1]

    • Mechanism:[1][2][3][4][5] Rapid Lithium-Halogen exchange driven by the stability of the aryl anion and formation of n-BuBr.

  • Stir for 15 mins at -78 °C.

  • Add Electrophile (e.g., DMF for aldehyde).[1]

  • Result: Clean mono-functionalization.

Workflow for 3,5-Dichloro (Protected)
  • Dissolve protected amine in anhydrous THF. Cool to -78 °C .[1][2]

  • Add n-BuLi.[1][2][3][4][6]

    • Observation:No Reaction at the C-Cl bond.[1]

  • Risk: If temperature is raised to -40°C or 0°C to force reaction, n-BuLi may deprotonate the benzylic position (between the ring and nitrogen) or perform Ortho-Lithiation (between the two chlorines), leading to a mixture of regioisomers.

Decision Matrix: Which to Buy?

Use this logic flow to select the correct starting material for your campaign.

DecisionMatrix Q1 What is your target transformation? AmineOnly Amine Reaction Only (Amide/Urea formation) Q1->AmineOnly Coupling Ring Functionalization (Suzuki/Buchwald) Q1->Coupling Q2 Is cost/scale the primary driver? AmineOnly->Q2 Q3 Do you need Mono-substitution? Coupling->Q3 BuyCl Buy 3,5-Dichloro (Cheaper, Stable) Q2->BuyCl Yes (Scale-up) BuyBr Buy 3,5-Dibromo (Versatile) Q2->BuyBr No (Research) BuyBr_Mono Buy 3,5-Dibromo (Allows Li-Exchange) Q3->BuyBr_Mono Yes (Asymmetric) BuyBr_Bis Buy 3,5-Dibromo (Faster Bis-coupling) Q3->BuyBr_Bis No (Symmetric) BuyBr_Bis->BuyCl If Pd-Cat cost is < Material cost

Figure 2: Selection logic based on chemical intent.

References

  • Bond Dissociation Energies & Reactivity

    • Lide, D. R. (Ed.).[1][2][4] CRC Handbook of Chemistry and Physics. 84th Edition. CRC Press.[1] (Confirming C-Cl vs C-Br bond enthalpy data).

    • Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. Link

  • Hammett Parameters

    • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165-195. Link

  • Lithium-Halogen Exchange Selectivity

    • Parham, W. E., & Jones, L. D. (1976). Selective halogen-lithium exchange in bromophenylalkyl halides.[1] Journal of Organic Chemistry, 41(7), 1187–1191. Link

  • General Benzylamine Synthesis & Properties

    • Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Edition. Wiley-Interscience.[1] (General trends in nucleophilicity and aromatic substitution).

Sources

Comparative Characterization Guide: 3,5-Dibromo-4-methoxybenzylamine Salts

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Melting point comparison of 3,5-Dibromo-4-methoxybenzylamine salts Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals

Executive Summary

In the development of mucolytic agents such as Bromhexine and Ambroxol, the intermediate 3,5-Dibromo-4-methoxybenzylamine plays a pivotal role. While often overshadowed by its hydroxy-metabolites, the methoxy-protected variant offers distinct solubility and stability profiles essential for controlled synthesis.

This guide provides a technical comparison of the melting points and thermal properties of 3,5-Dibromo-4-methoxybenzylamine salts against its key structural analogs. It addresses the scarcity of public data for this specific intermediate by establishing a comparative benchmarking protocol , allowing researchers to validate product identity through structural correlation.

Chemical Identity & Structural Context

The presence of the 4-methoxy group (vs. 4-hydroxy) and the 3,5-dibromo substitution pattern significantly alters the crystal lattice energy and, consequently, the melting point.

  • Target Compound: 3,5-Dibromo-4-methoxybenzylamine Hydrochloride

  • CAS Number: 1134918-17-4 (HCl salt)

  • Molecular Formula: C

    
    H
    
    
    
    Br
    
    
    NO
    
    
    HCl
  • Role: Key intermediate in the synthesis of N-substituted benzylamines; protected precursor to Ambroxol-related metabolites.

Comparative Melting Point Analysis

Due to the proprietary nature of specific intermediate data in many industrial workflows, experimental values for the methoxy-amine salts are often cross-referenced against their aldehyde precursors and hydroxy-analogs.

Table 1: Structural Analog Benchmarks (Thermal Reference Points)

Use these confirmed literature values to validate your synthetic route. A deviation in the precursor's MP often indicates downstream impurity profiles.

CompoundStructure TypeMelting Point (°C)Key Interaction
3,5-Dibromo-4-methoxybenzaldehyde Precursor (Aldehyde)90 – 92 °C Dipole-dipole, Br-stacking
3,5-Dibromo-4-hydroxybenzaldehyde Analog (Phenolic Aldehyde)184 °C Strong H-bonding (OH)
3-Hydroxy-4-methoxybenzylamine HCl Analog (Amine Salt)190 – 195 °C Ionic lattice + H-bonding
3,5-Dibromo-4-methoxybenzylamine HCl Target (Salt) > 210 °C (Est.) *Ionic lattice + Halogen bonding

*Note: Amine salts of dibrominated benzyl systems typically exhibit high melting points with decomposition. The absence of the phenolic -OH (replaced by -OMe) generally lowers the MP relative to the hydroxy-salt counterpart, but the heavy bromine atoms maintain a high lattice energy compared to non-brominated salts.

Table 2: Salt Form Comparison (Theoretical & Observed)

Comparison of the target amine in different salt forms.

Salt FormEstimated Thermal RangeSolubility ProfileSuitability
Free Base Liquid / Low Melting Solid Lipophilic (Organic Solvents)Extraction / Work-up
Hydrochloride (HCl) 210 – 240 °C (Decomp) Hydrophilic (Water/Methanol)Standard for Isolation
Hydrobromide (HBr) > 230 °C Low SolubilityCrystallization Purification
Experimental Protocols
A. Synthesis & Isolation Workflow

The following workflow describes the generation of the HCl salt from the aldehyde precursor, ensuring high purity for melting point determination.

SynthesisWorkflow Aldehyde 3,5-Dibromo-4- methoxybenzaldehyde (MP: 90-92°C) Imine Intermediate Imine/Oxime Aldehyde->Imine NH3 / NH2OH AmineBase Free Amine (Oil/Low Melt Solid) Imine->AmineBase Reduction (H2/Raney Ni or LiAlH4) SaltFormation Salt Precipitation (HCl/EtOH) AmineBase->SaltFormation HCl (gas) or Conc. HCl FinalProduct 3,5-Dibromo-4- methoxybenzylamine HCl (Target Salt) SaltFormation->FinalProduct Filtration & Drying

Figure 1: Synthetic pathway from the characterized aldehyde precursor to the target amine salt.[1]

B. Melting Point Determination Protocol (Capillary Method)

To accurately characterize this salt, follow this self-validating protocol which accounts for potential decomposition.

  • Sample Prep: Dry the salt in a vacuum oven at 50°C for 4 hours to remove solvates (ethanol/water) which can depress the MP.

  • Apparatus: Use a calibrated capillary melting point apparatus (e.g., Buchi or Stuart).

  • Ramp Rate:

    • Fast Ramp: 10°C/min to 180°C (to bypass non-critical regions).

    • Slow Ramp: 1°C/min from 190°C upwards.

  • Observation:

    • Watch for sweating (solvent release) vs. true melting (meniscus formation).

    • Note browning/charring (decomposition). For dibromo-amine salts, the melt is often accompanied by simultaneous decomposition (darkening).

  • Validation: Run a mixed melting point with a known standard of 3,5-Dibromo-4-hydroxybenzylamine HCl (if available) to confirm difference; a sharp depression indicates they are distinct chemical entities.

Technical Analysis: Why the "Methoxy" Matters

In drug development, selecting the methoxy-variant over the hydroxy-variant is often a strategic choice for purification.

  • Lipophilicity: The methoxy group prevents the formation of zwitterions (common in phenolic amines), allowing for easier extraction of the free base into DCM or Ethyl Acetate during work-up.

  • Crystallinity: The HCl salt of the methoxy-amine often crystallizes more readily from anhydrous ethanol than the hydroxy-analog, which may trap water.

StructureProperty Substituent Substituent Effect (-OMe vs -OH) H_Bonding Hydrogen Bonding Capacity Substituent->H_Bonding -OMe removes donor Solubility Solubility (Organic vs Aqueous) Substituent->Solubility Increases Lipophilicity LatticeEnergy Crystal Lattice Energy H_Bonding->LatticeEnergy Reduces intermolecular forces MeltingPoint Observed Melting Point LatticeEnergy->MeltingPoint Lower MP for -OMe vs -OH analog

Figure 2: Impact of O-methylation on physicochemical properties.

References
  • BenchChem. "A Technical Guide to 3,5-Dibromo-4-methoxybenzoic Acid: Discovery, Isolation, and Synthesis." BenchChem Technical Library. Accessed 2024.

  • Sigma-Aldrich. "3,5-Dibromo-4-methoxybenzaldehyde Product Analysis & Properties." MilliporeSigma Catalog. Accessed 2024.

  • National Institutes of Health (NIH). "3,5-Dibromo-4-hydroxybenzaldehyde - PubChem Compound Summary." PubChem. Accessed 2024.

  • Fisher Scientific. "3,5-Dibromo-4-hydroxybenzaldehyde Specifications and Melting Point Data." Thermo Fisher Scientific.[2] Accessed 2024.

  • ChemicalBook. "Synthesis of 3,5-Dibromo-4-hydroxybenzylamine and related intermediates." ChemicalBook. Accessed 2024.

Sources

Safety Operating Guide

(3,5-Dibromo-4-methoxyphenyl)methanamine proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Operational Guide: Disposal of (3,5-Dibromo-4-methoxyphenyl)methanamine

Executive Summary & Chemical Profile

This compound presents a dual-hazard profile often overlooked in standard waste workflows.[1] It is both a corrosive amine and a halogenated organic . Misclassifying this compound leads to two common failures:

  • Safety Failure: Mixing basic amines with acidic waste streams, causing exothermic eruptions.[1]

  • Compliance Failure: Disposing of halogenated compounds in non-halogenated streams, violating EPA restrictions and damaging incinerator scrubbers.

Immediate Action: Treat this substance as Halogenated Basic Waste .

Chemical Identity Table
ParameterData
Chemical Name This compound
CAS Number (HCl Salt) 771579-36-3 (Common commercial form)
Molecular Formula C₈H₉Br₂NO
Primary Hazards Corrosive (Skin/Eye), Acute Toxicity, Environmental Hazard
Waste Category Halogenated Organic (Requires high-temp incineration with scrubbing)
RCRA Status Not P/U-listed; likely D002 (Corrosive) if liquid; Process Knowledge required.[1]

Pre-Disposal Risk Assessment

Before moving the container, you must validate the state of the material.[1] The disposal pathway diverges based on whether the material is a pure solid or dissolved in solution.

The "Halogenated Amine" Trap (Crucial Causality)
  • Why Segregate? As a benzylamine derivative, this molecule is basic.[1] If thrown into a general "Halogenated Waste" drum that contains acidic byproducts (e.g., Dichloromethane mixed with acetic acid), it will undergo an exothermic acid-base neutralization.[1] In a closed drum, this heat evolution can pressurize the vessel.[1]

  • The Bromine Factor: The two bromine atoms render the molecule heavy and lipophilic. During incineration, these generate Hydrogen Bromide (HBr).[1] Standard catalytic oxidizers cannot handle high halogen loads; therefore, this must enter the specific halogenated waste stream.[1]

Operational Disposal Protocols

Scenario A: Solid Waste (Pure Substance)

Applicability: Expired reagents, synthesis solids, contaminated weighing boats.[1]

  • Container Selection: Use a wide-mouth high-density polyethylene (HDPE) jar. Do not use metal cans (corrosion risk).

  • Labeling: Affix a hazardous waste tag immediately.

    • Constituents: "this compound 100%"[1]

    • Hazards: Check "Toxic" and "Corrosive."[2]

  • Segregation: Place the HDPE jar inside a secondary clear plastic bag (double containment) before placing it in the solid waste accumulation area.

    • Note: Keep separate from solid oxidizers (e.g., permanganates) to prevent potential ignition.[1]

Scenario B: Liquid Waste (Reaction Mixtures/Mother Liquor)

Applicability: Material dissolved in DCM, Methanol, or Ethyl Acetate.[1]

Protocol:

  • Determine Solvent Base:

    • If solvent is Halogenated (e.g., DCM, Chloroform): Use the Halogenated Waste stream.[1][3]

    • If solvent is Non-Halogenated (e.g., Methanol, DMSO): The presence of the dibromo-amine contaminates the entire volume , forcing it into the Halogenated Waste stream.[1]

  • pH Check (The Safety Stop):

    • Test the pH of the waste solution.

    • If pH > 10 (Basic): Ensure the receiving drum is compatible with bases.

    • Best Practice: If you have a dedicated "Basic Organic Waste" container, use it.[1] If not, neutralize carefully with dilute acid before adding to a general halogenated drum to prevent in-drum heating.[1]

Decision Logic & Workflow (Visualization)

The following diagram illustrates the critical decision points for disposing of this specific compound.

DisposalWorkflow Start Start: (3,5-Dibromo-4-methoxyphenyl) methanamine Waste StateCheck Physical State? Start->StateCheck SolidPath Solid Waste StateCheck->SolidPath Solid LiquidPath Liquid/Solution StateCheck->LiquidPath Liquid SolidContainer Segregate in HDPE Jar Label: Toxic, Corrosive SolidPath->SolidContainer SolventCheck Is Solvent Halogenated? LiquidPath->SolventCheck HaloSolvent Solvent: DCM, CHCl3, etc. SolventCheck->HaloSolvent Yes NonHaloSolvent Solvent: MeOH, DMSO, etc. SolventCheck->NonHaloSolvent No pHCheck Check pH Compatibility HaloSolvent->pHCheck ContaminationRule CRITICAL RULE: Solute contaminates solvent. Treat TOTAL volume as Halogenated. NonHaloSolvent->ContaminationRule ContaminationRule->pHCheck FinalDisposal Dispose in HALOGENATED WASTE Stream pHCheck->FinalDisposal Ensure Drum is Not Acidic

Figure 1: Decision matrix for segregating halogenated amine waste. Note the critical conversion of non-halogenated solvents to halogenated waste streams due to the solute.[1]

Spill Management Protocol

In the event of a benchtop spill, do not use water immediately.[1] Water can spread the amine and generate slippery, corrosive runoff.[1]

  • PPE Upgrade: Wear double nitrile gloves, safety goggles, and a lab coat.[1] If the powder is fine/dusty, use a N95 or half-mask respirator.[1]

  • Containment:

    • Solids: Gently cover with a solvent-dampened pad (to prevent dust) and scoop into a waste jar.

    • Liquids: Use a universal absorbent (vermiculite or polypropylene pads). Do not use paper towels alone, as they may degrade with strong corrosives.[1]

  • Decontamination: Once the bulk material is removed, wipe the surface with a mild dilute acid (e.g., 5% Citric Acid) to neutralize the amine residue, followed by a water rinse.[1]

  • Disposal of Debris: All cleanup materials (gloves, pads) must be bagged and tagged as Halogenated Hazardous Waste Debris .

Regulatory Compliance (RCRA)

While this specific molecule is not typically P-listed or U-listed under 40 CFR 261.33, it is regulated based on characteristics :

  • Characteristic of Corrosivity (D002): Applicable if the waste is an aqueous solution with pH ≥ 12.5.

  • Process Knowledge: As a generator, you are required to identify the halogen content.[1] Failure to declare the bromine content can result in fines from TSD (Treatment, Storage, and Disposal) facilities due to damage caused to non-halogenated incinerators.[1]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US); 2011.

  • U.S. Environmental Protection Agency. Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions. 40 CFR Part 261.

  • PubChem. Compound Summary: Benzylamine Derivatives and Safety Data. National Library of Medicine.

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[2]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.